![molecular formula C10H18ClNO B13964618 2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13964618.png)
2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroethyl)-8-oxa-2-azaspiro[45]decane is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro junction, where two rings share a single atom The compound’s structure includes a chloroethyl group, an oxa (oxygen) atom, and an azaspiro (nitrogen-containing spiro) moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable spirocyclic precursor with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the spirocyclic nitrogen atom, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography. The goal is to achieve high efficiency and scalability for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex spirocyclic compounds and studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Wirkmechanismus
The mechanism of action of 2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function or DNA structure. The spirocyclic structure may also influence the compound’s binding affinity and selectivity for certain targets, affecting its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-(2-Chloroethyl)-8-azaspiro[4.5]decane-7,9-dione: This compound shares a similar spirocyclic structure but includes additional functional groups that may alter its reactivity and applications.
8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-one: Another related compound with a benzyl group, which can influence its chemical and biological properties.
8-Boc-2-hydroxy-1-oxa-8-azaspiro[4.5]decane: This compound features a Boc-protected hydroxyl group, making it useful for specific synthetic applications.
Uniqueness
2-(2-Chloroethyl)-8-oxa-2-azaspiro[45]decane is unique due to its specific combination of functional groups and spirocyclic structure
Eigenschaften
Molekularformel |
C10H18ClNO |
|---|---|
Molekulargewicht |
203.71 g/mol |
IUPAC-Name |
2-(2-chloroethyl)-8-oxa-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C10H18ClNO/c11-4-6-12-5-1-10(9-12)2-7-13-8-3-10/h1-9H2 |
InChI-Schlüssel |
GWCRVGPCEVAZTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC12CCOCC2)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


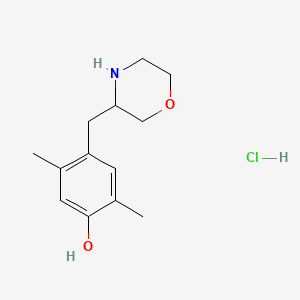
![2-Hexyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole](/img/structure/B13964540.png)
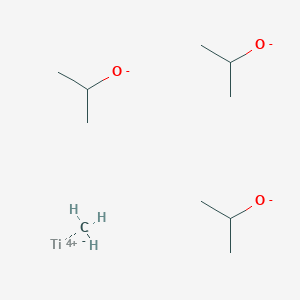

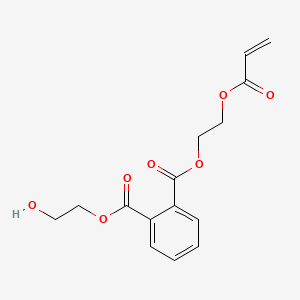
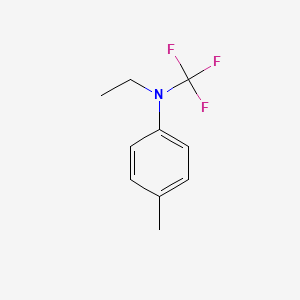
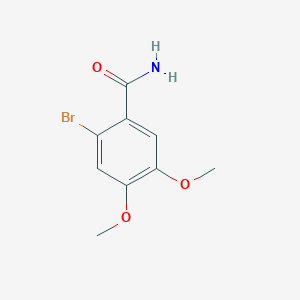

![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13964579.png)
![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13964594.png)
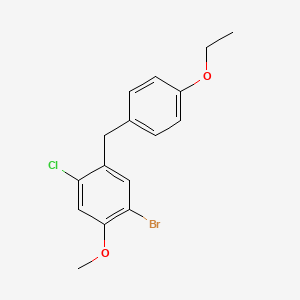
![7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide](/img/structure/B13964610.png)

![Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate](/img/structure/B13964634.png)
